molecular formula C9H17NO2 B14873388 6-Isopropyl-5,5-dimethylmorpholin-3-one

6-Isopropyl-5,5-dimethylmorpholin-3-one

Cat. No.: B14873388
M. Wt: 171.24 g/mol
InChI Key: OMFSNKZFMHTGTQ-UHFFFAOYSA-N
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Description

6-Isopropyl-5,5-dimethylmorpholin-3-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of morpholine, characterized by the presence of isopropyl and dimethyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,5-dimethylmorpholin-3-one typically involves the reaction of L-Valinol with sodium hydride in toluene. The reaction is carried out under reflux conditions, with cooling provided by an ice bath. The process involves the formation of an intermediate, which is then cyclized to produce the desired morpholinone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives.

Scientific Research Applications

6-Isopropyl-5,5-dimethylmorpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-5,5-dimethylmorpholin-3-one is unique due to the presence of both isopropyl and dimethyl groups, which confer distinct chemical and physical properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5,5-dimethyl-6-propan-2-ylmorpholin-3-one

InChI

InChI=1S/C9H17NO2/c1-6(2)8-9(3,4)10-7(11)5-12-8/h6,8H,5H2,1-4H3,(H,10,11)

InChI Key

OMFSNKZFMHTGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(NC(=O)CO1)(C)C

Origin of Product

United States

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